molecular formula C6H5ClF2N2O2 B178793 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1202993-11-0

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B178793
M. Wt: 210.56 g/mol
InChI Key: VXTQDSCLSCPLPV-UHFFFAOYSA-N
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Description

The compound of interest, 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial properties as seen in the synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles with notable activity against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as demonstrated in the preparation of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles . Another example includes the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with acid chloride and 2,3-diaminopyridine . These methods highlight the versatility of pyrazole chemistry in generating a wide array of functionalized compounds.

Molecular Structure Analysis

The crystal structure of pyrazole derivatives provides insight into their molecular geometry and interactions. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals specific directional interactions and the planarity between the aldehydic fragment and the pyrazole ring . Similarly, the crystallographic analysis of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid offers detailed information on the compound's geometry and intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions, as seen in the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, leading to different products depending on the reaction conditions . These reactions are crucial for the diversification of pyrazole-based compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal structure and density functional theory (DFT) calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid provide insights into its vibrational frequencies, molecular electrostatic potential, and thermodynamic properties . These properties are essential for understanding the behavior of these compounds under different conditions and for their formulation into potential pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related pyrazole carboxylic acid derivatives involves multiple steps, including oxidation, esterification, and hydrolysis, aiming for high purity and yield. For instance, the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic Acid achieved a 52% overall yield with 98% purity, demonstrating the compound's synthetic accessibility for further studies (Li-fen, 2013).

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of pyrazole carboxylic acid derivatives with target proteins such as EGFR. These studies provide insight into the compound's potential as a scaffold for developing therapeutic agents targeting specific protein interactions (G. Ganga Reddy et al., 2022).

Antifungal Activity

Research into novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has revealed moderate to excellent antifungal activities against various phytopathogenic fungi. This suggests potential agricultural applications, particularly in developing new fungicides with superior efficacy compared to existing products like boscalid. Topomer CoMFA models further elucidate the structure-activity relationships, aiding in the design of more potent antifungal agents (Shijie Du et al., 2015).

Coordination Chemistry

The compound's derivatives have been utilized in coordination chemistry to synthesize metal coordination polymers. These materials, featuring diverse structural motifs, have potential applications in catalysis, magnetic materials, and gas storage, reflecting the versatility of pyrazole carboxylic acids in designing functional materials (M. Cheng et al., 2017).

Heterocyclic Dyes Synthesis

The synthesis of heterocyclic dyes using pyrazole carboxylic acid derivatives as coupling components has been investigated. These studies highlight the compound's role in creating mono-/bi-heterocyclic dyes with variable absorption properties, suggesting its utility in developing novel dyes for industrial applications (T. Tao et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-chloro-3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O2/c1-11-4(7)2(6(12)13)3(10-11)5(8)9/h5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTQDSCLSCPLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599563
Record name 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

1202993-11-0
Record name 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 500 ml flask, 6.0 g (31 mmol) of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde were added to 30 ml of toluene. A solution of 2.4 g (62 mmol) of sodium hydroxide in 6 ml of water was added to the reaction mixture, followed by 103 ml of a 30% solution of hydrogen peroxide in water, whilst keeping the temperature below 37° C. After the end of the addition, the reaction mixture was stirred at 50° C. for 7 hours. Once the reaction mixture was back to room temperature, the two phases were separated and the organic phase was extracted with 100 ml of water. The combined aqueous phases were acidified to pH 2 with aqueous hydrochloric acid. The resulting white precipitate was filtered, washed two times with 20 ml of water, and dried to yield 3.2 g of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white solid.
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Synthesis routes and methods II

Procedure details

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